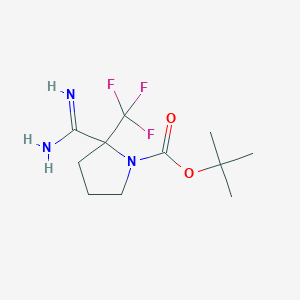
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H3BrF3NaO2S and a molecular weight of 311.05 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt involves several steps. One common method includes the reaction of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with a suitable base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds as follows:
Starting Material: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
Reagent: Sodium hydroxide (NaOH).
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or pathways, is ongoing.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to form stable sulfonyl linkages with various molecular targets. This property makes it a valuable tool in chemical biology for modifying proteins and other biomolecules. The compound can react with nucleophilic sites on proteins, leading to the formation of covalent bonds that alter the protein’s function or activity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of the sulfinic acid sodium salt and has similar reactivity but different applications.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride: This compound is used in click chemistry for the assembly of sulfonyl-linked small molecules with proteins or nucleic acids.
Benzenesulfonic acid derivatives: These compounds share similar sulfonyl functional groups but differ in their substituents and specific applications.
The uniqueness of this compound lies in its specific reactivity and stability, making it a versatile tool in various scientific research fields.
Eigenschaften
Molekularformel |
C7H3BrF3NaO2S |
|---|---|
Molekulargewicht |
311.05 g/mol |
IUPAC-Name |
sodium;2-bromo-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
OAVPQFPEIPJZHA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


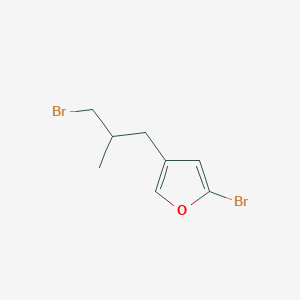

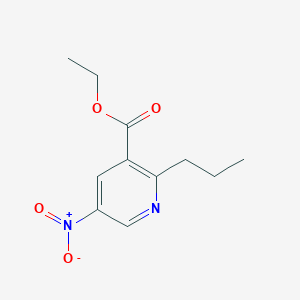



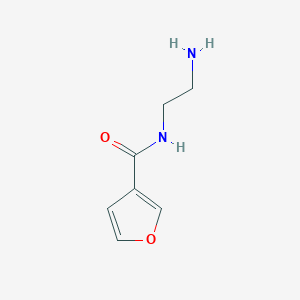
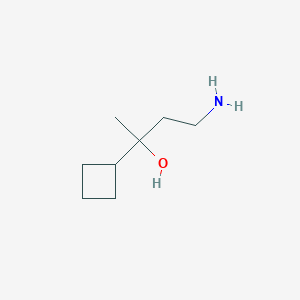
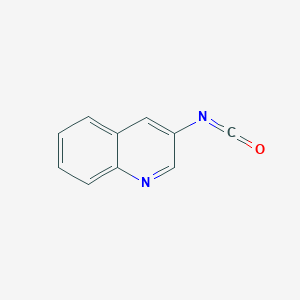
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
